2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile
Description
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is a nicotinonitrile derivative featuring a substituted phenoxy group at position 2 and a dimethylamino group at position 4 of the pyridine ring. This compound is hypothesized to share synthetic pathways with structurally analogous nicotinonitriles, such as Claisen–Schmidt condensations or nucleophilic aromatic substitutions, as seen in related phenoxy-substituted systems .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-8-11(16)4-5-14(10)20-15-12(9-17)13(19(2)3)6-7-18-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJVOVDZHOXUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC=CC(=C2C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinonitrile core, followed by the introduction of the chloro-methylphenoxy group and the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: K2CO3 in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
Biology
Research indicates that 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile may act as a biochemical probe for studying cellular processes. Its interactions with biological targets can provide insights into enzyme functions or receptor activities .
Medicine
The compound is being explored for potential therapeutic properties, including:
- Anti-inflammatory effects
- Anticancer activities
Studies have shown that similar nicotinonitrile derivatives exhibit significant biological activity against various cancer cell lines . The mechanism of action typically involves modulation of specific molecular pathways related to disease processes.
Agrochemical Applications
Due to its structural characteristics, this compound has potential applications in agricultural chemistry as a herbicide or pesticide. The chloro-substituted phenoxy group is known to enhance herbicidal activity against certain plant species, making it valuable in crop protection strategies .
A study investigating the anticancer properties of nicotinonitrile derivatives found that compounds similar to this compound exhibited strong inhibitory effects on tumor cell proliferation. The research highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Agrochemical Efficacy
Research evaluating the herbicidal activity of chlorinated phenoxy compounds demonstrated that derivatives like this compound showed promising results against resistant weed species, suggesting its potential utility in sustainable agriculture .
Mechanism of Action
The mechanism by which 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The chloro-methylphenoxy group may interact with cellular receptors or enzymes, modulating their activity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Reactivity and Functional Group Influence
- Dimethylamino Group: In ethyl 4-(dimethylamino)benzoate, this group enhances reactivity compared to 2-(dimethylamino)ethyl methacrylate, suggesting that the target compound’s dimethylamino substituent may similarly improve electron density and nucleophilicity .
Research Findings and Gaps
- Thermal Stability : Pyrenyl-substituted analogs exhibit superior thermal stability (m.p. >300°C), but the target compound’s melting point remains unreported. Empirical studies are needed to assess its thermal behavior .
- Solubility : The chloro and methyl groups may improve lipophilicity compared to nitro or methoxy analogs, but this requires validation via logP measurements.
- Reactivity: The dimethylamino group’s electron-donating effects could enhance catalytic or photophysical properties, as seen in related systems .
Biological Activity
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile, with CAS No. 341967-14-4, is a compound that has attracted attention due to its potential biological activities. This compound features a unique chemical structure that includes a chloro-methylphenoxy group and a dimethylamino group, which may contribute to its interactions with biological targets. The molecular formula is and it has a molecular weight of 287.74 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.74 g/mol |
| CAS Number | 341967-14-4 |
| Synonyms | 2-(4-chloro-2-methylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile |
The biological activity of this compound is hypothesized to involve its interaction with specific cellular receptors or enzymes. The chloro-methylphenoxy group may enhance binding affinity to target sites, while the dimethylamino group can improve solubility and facilitate cellular uptake. This compound has been investigated for its potential roles in various pharmacological contexts, including anti-inflammatory and anticancer properties .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer effects. For instance, research on related nicotinonitriles has shown that they can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Inhibition of Receptor Activity
In vitro studies have demonstrated that compounds in this class can inhibit specific receptors involved in stress response mechanisms. For example, related compounds have been shown to bind effectively to corticotropin-releasing factor (CRF) receptors, leading to reduced secretion of adrenocorticotropic hormone (ACTH) under stress conditions . This suggests a potential therapeutic application in stress-related disorders.
Case Studies
- Study on CRF Receptor Antagonism : A study investigated the binding affinity of related compounds at CRF receptors. The findings indicated that these compounds could significantly inhibit receptor activity, suggesting potential use in treating anxiety and depression .
- Anticancer Research : Another study focused on the cytotoxic effects of nicotinonitrile derivatives on various cancer cell lines, reporting IC50 values indicating effective inhibition of cell growth .
Research Findings Summary
The biological activity of this compound is supported by several key findings:
- Anticancer Potential : Induces apoptosis in cancer cells.
- Receptor Modulation : Inhibits CRF receptor activity, potentially impacting stress response.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the chemical structure can significantly influence biological activity, emphasizing the importance of the chloro and dimethylamino groups .
Q & A
Q. What are the standard synthetic routes for 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile?
The synthesis typically involves multi-step reactions starting from chlorinated phenols and substituted pyridine precursors. Key steps include nucleophilic aromatic substitution and nitrile formation. Solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are commonly used, with potassium hydroxide as a base catalyst. Optimization of reaction time (12–24 hours) and temperature (60–80°C) is critical for achieving yields >70% .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : In DMSO-d6, the dimethylamino group appears as a singlet at δ ~3.0 ppm, while the aromatic protons of the chlorophenyl and pyridine rings show distinct splitting patterns (e.g., doublets at δ 7.2–8.5 ppm) .
- FT-IR : The nitrile group (C≡N) exhibits a sharp peak at ~2210–2220 cm⁻¹, and the dimethylamino group shows C-N stretching at ~2800 cm⁻¹ .
- Elemental analysis : Used to confirm purity (>98%) by matching calculated vs. observed C, H, N, and Cl percentages .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on enzyme inhibition (e.g., kinases, viral proteases) and receptor binding (e.g., histamine H1, serotonin receptors). Structural analogs with dimethylamino and chlorophenyl groups have shown activity in blocking H1 receptors (IC50 ~10–50 μM) . Dose-response curves and cytotoxicity assays (MTT or resazurin-based) are essential to establish therapeutic indices.
Advanced Research Questions
Q. How do competing side reactions impact the synthesis of this compound, and how can they be mitigated?
Common side reactions include hydrolysis of the nitrile group under basic conditions and undesired substitutions on the pyridine ring. Strategies:
Q. What structural insights can crystallography provide for this compound and its analogs?
X-ray crystallography of related nicotinonitriles reveals key features:
- Dihedral angles between the pyridine ring and chlorophenyl group (~55–75°) influence π-π stacking and solubility .
- Hydrogen bonds (N–H···N, C–H···N) stabilize the crystal lattice, correlating with higher melting points (>250°C) .
- Substituent orientation (e.g., dimethylamino vs. methoxy groups) affects electron density distribution, as shown in Hirshfeld surface analyses .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) alter biological activity?
- Chlorophenyl groups : Enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration but increasing cytotoxicity (e.g., LC50 ~20 μM in HEK293 cells) .
- Dimethylamino groups : Act as hydrogen bond donors/acceptors, enhancing binding to enzymes (e.g., ΔG ~-8.2 kcal/mol in kinase inhibition assays) .
- Methoxy substitutions : Reduce metabolic stability due to CYP450-mediated demethylation, as shown in hepatic microsome assays .
Methodological Considerations
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Salt formation (e.g., hydrochloride salts) increases aqueous solubility by >10-fold .
- Micellar encapsulation (e.g., using Tween-80) reduces aggregation in PBS buffers .
Q. How can contradictory data in biological assays be resolved?
- Case example : Discrepancies in IC50 values for H1 receptor inhibition (~10 μM vs. 50 μM) may arise from assay conditions (e.g., pH, ion concentration). Validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
- Statistical tools like Bland-Altman plots or Deming regression can identify systematic biases between labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
